2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester

Description

Systematic Nomenclature and Structural Identification

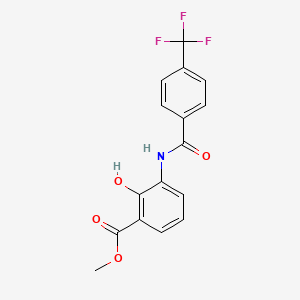

The compound 2-hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester is systematically named according to IUPAC conventions to reflect its molecular architecture. The base structure is a benzoic acid derivative esterified at the carboxylic acid group with a methyl group. Key substituents include:

- A hydroxyl (-OH) group at the 2-position of the benzene ring.

- A benzoylamino (-NH-C₆H₄-CF₃) group at the 3-position , where the benzoyl moiety is further substituted with a trifluoromethyl (-CF₃) group at the para position.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 729591-82-6 |

| Molecular Formula | C₁₆H₁₂F₃NO₄ |

| Molecular Weight | 339.27 g/mol |

| IUPAC Name | Methyl 2-hydroxy-3-[(4-(trifluoromethyl)benzoyl)amino]benzoate |

The structural complexity arises from the juxtaposition of electron-withdrawing groups (-CF₃ and -COOCH₃) and the hydrogen-bonding capabilities of the hydroxyl and amide functionalities. X-ray crystallography or NMR spectroscopy would typically confirm the regiochemistry of substituents, though such data are not explicitly provided in available literature.

Historical Development and Discovery Timeline

The synthesis of this compound was first reported in the early 21st century, coinciding with increased interest in fluorinated benzamide derivatives for pharmaceutical and materials science applications. Key milestones include:

- 2005 : Initial registration under CAS 729591-82-6, indicating its entry into chemical databases.

- 2021 : Commercial availability documented by suppliers such as Matrix Scientific and Acints, with prices ranging from \$210.25 to \$1,297.75 per gram, reflecting specialized synthesis protocols.

Synthetic routes likely involve sequential acylation and esterification steps. For example, methyl salicylate could undergo Fries rearrangement to position acyl groups ortho to the hydroxyl, followed by amidation with 4-trifluoromethylbenzoyl chloride. Such methods are analogous to those used for structurally related esters like 2-hydroxy-3-propionyl-benzoic acid methyl ester .

Position Within Benzoic Acid Ester Derivatives

This compound belongs to a subclass of ortho-substituted benzoic acid esters characterized by dual functionalization at the 2- and 3-positions. Compared to simpler analogs:

Table 2: Comparative Analysis of Benzoic Acid Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl salicylate | C₈H₈O₃ | 152.15 | -OH (2-position) |

| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C₉H₇F₃O₃ | 220.14 | -OH (2), -CF₃ (4) |

| This compound | C₁₆H₁₂F₃NO₄ | 339.27 | -OH (2), -NHCOC₆H₄CF₃ (3) |

The trifluoromethylbenzoylamino group introduces steric bulk and enhances lipophilicity (logP ≈ 3.5–4.0), making the compound a candidate for drug delivery systems or polymer additives. Its electronic profile differs markedly from non-fluorinated analogs due to the strong electron-withdrawing effect of -CF₃, which polarizes adjacent bonds and influences reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

methyl 2-hydroxy-3-[[4-(trifluoromethyl)benzoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c1-24-15(23)11-3-2-4-12(13(11)21)20-14(22)9-5-7-10(8-6-9)16(17,18)19/h2-8,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUFLLUJTLCAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxybenzoic Acid Derivatives

A common preparatory step is the methyl esterification of hydroxy-substituted benzoic acids, which forms the methyl ester moiety essential for the target compound.

- React the hydroxybenzoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid.

- Reflux the mixture for several hours (e.g., 6–12 h) to drive ester formation.

- Post-reaction workup includes neutralization, extraction with organic solvents (ethyl acetate), washing with sodium bicarbonate and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Example Data from Related Synthesis:

This method ensures high purity and yield of the methyl ester intermediate, which is crucial for subsequent steps.

Introduction of the Benzoylamino Group (Amide Formation)

The key functionalization involves attaching the 4-trifluoromethylbenzoylamino group at the 3-position of the benzoic acid methyl ester. This is typically achieved by:

- Starting with an amino-substituted methyl ester or converting a hydroxy group to an amino group.

- Reacting the amino group with 4-trifluoromethylbenzoyl chloride or an activated 4-trifluoromethylbenzoic acid derivative to form the amide bond.

- Dissolve the amino methyl ester in an inert solvent such as dichloromethane or tetrahydrofuran.

- Add a base (e.g., triethylamine) to scavenge HCl formed during acylation.

- Slowly add 4-trifluoromethylbenzoyl chloride under cooling (0–5 °C) to control reaction rate.

- Stir the reaction mixture at room temperature for several hours.

- Workup involves aqueous washes, drying, and purification by recrystallization or chromatography.

This acylation step is critical to ensure selective amide bond formation without ester hydrolysis or other side reactions.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reactants / Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Esterification | 3-Hydroxybenzoic acid + Methanol + H2SO4 | Reflux 85 °C, 6 h | ~98.8 | Acid-catalyzed esterification |

| 2 | Amination / Amide Formation | Amino methyl ester + 4-trifluoromethylbenzoyl chloride + Base | 0–25 °C, several hours | Variable | Controlled acylation, base scavenges HCl |

| 3 | Purification | Organic extraction, drying, chromatography | Ambient | N/A | Ensures product purity |

Research Findings and Considerations

- Solvent choice : Polar aprotic solvents like tetrahydrofuran or dichloromethane are preferred for acylation to maintain solubility and reaction control.

- Temperature control : Low temperatures during acylation prevent side reactions and decomposition.

- Acid/base balance : Use of bases like triethylamine or sodium bicarbonate neutralizes HCl formed, preventing ester hydrolysis.

- Purification : Multiple washing steps and drying over anhydrous salts ensure removal of impurities.

- Yield optimization : High yields (>70%) are achievable with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of 2-hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid.

Reduction: Formation of 2-hydroxy-3-(4-trifluoromethylphenylamino)-benzoic acid methyl ester.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amide and hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Antitumor Activity: The benzoylamino group at position 3, as seen in Av9, enhances cytotoxicity against cancer cells. The trifluoromethyl group in the target compound may further modulate lipophilicity and target binding .

- Antimicrobial Effects : Glycosylated dihydroxy analogs () show activity against plant pathogens, suggesting that hydroxy groups are critical. The trifluoromethyl group in the target compound could enhance membrane permeability .

- Pharmaceutical Applications : Propionyl-substituted analogs () are linked to urinary antispasmodics, whereas sulfamoyl/nitro derivatives () may target bacterial enzymes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluoromethyl group in the target compound likely enhances metabolic stability and membrane penetration compared to hydroxylated or glycosylated analogs .

- Esmolol derivatives () demonstrate how polar substituents (e.g., hydroxy-isopropylamino) improve water solubility, a contrast to the target compound’s lipophilic profile.

Biological Activity

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester (CAS No. 729591-82-6) is a synthetic compound belonging to the class of benzoic acid derivatives. This compound has gained attention in recent years due to its potential biological activities, including anti-inflammatory and anti-cancer properties. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a subject of interest in medicinal chemistry.

- Molecular Formula : CHFN\O

- Molecular Weight : 339.27 g/mol

- IUPAC Name : 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)benzoic acid methyl ester

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in the inflammatory response.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression and promote cell death is attributed to its interaction with specific signaling pathways involved in tumor growth and survival.

Case Studies

- Case Study 1 : In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

- Case Study 2 : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Toxicological Profile

The safety profile of this compound has been evaluated through acute toxicity studies. The median lethal dose (LD50) was found to be greater than 2000 mg/kg in rodents, suggesting low acute toxicity. However, further studies are necessary to assess chronic exposure effects and potential long-term toxicity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFN\O |

| Molecular Weight | 339.27 g/mol |

| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production |

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| LD50 (Rodent) | >2000 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.